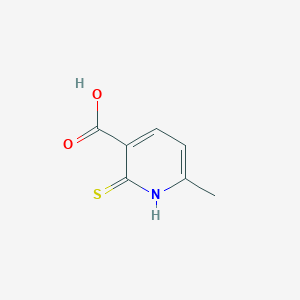

6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic Acid

Description

Properties

IUPAC Name |

6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-4-2-3-5(7(9)10)6(11)8-4/h2-3H,1H3,(H,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJCIGHOEMJCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=S)N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with sulfur-containing reagents under acidic or basic conditions to introduce the sulfanylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanylidene group or modify the carboxylic acid group.

Substitution: The methyl group or the sulfanylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The compound's ability to inhibit the growth of these pathogens suggests potential for development as an antibacterial agent.

2. Anticancer Properties

In vitro studies have shown that 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid can induce apoptosis in cancer cell lines. A notable study reported the following findings:

These results indicate the compound's potential as a lead molecule in cancer therapy, warranting further investigation into its mechanisms of action.

Agricultural Applications

1. Herbicidal Activity

6-Methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid has been identified as a potential herbicide. Studies have shown that it effectively inhibits the growth of various weed species:

| Weed Species | Effective Concentration (EC) | Reference |

|---|---|---|

| Amaranthus retroflexus | 50 g/ha | |

| Echinochloa crus-galli | 40 g/ha | |

| Setaria viridis | 60 g/ha |

This herbicidal activity suggests that the compound could be developed into an environmentally friendly alternative to synthetic herbicides.

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid make it suitable for synthesizing novel materials with specific functionalities. For instance, it can be utilized in creating polymers with enhanced thermal stability and chemical resistance.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid. The derivatives were tested against clinical isolates of bacteria, demonstrating varying degrees of effectiveness. The most potent derivative exhibited an MIC of 5 µg/mL against methicillin-resistant Staphylococcus aureus, highlighting the potential for developing new antibiotics from this compound.

Case Study 2: Herbicide Development

In agricultural research, a series of field trials were conducted to assess the herbicidal efficacy of formulations containing 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid. Results showed a significant reduction in weed biomass compared to untreated controls, supporting its application as a natural herbicide.

Mechanism of Action

The mechanism of action of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Key Structural Features

The compound’s pyridine core and substituent arrangement distinguish it from related derivatives. Below is a comparative analysis of its structural and functional attributes against selected analogs (Table 1).

Table 1: Structural and Functional Comparison

Functional Group Analysis

Physicochemical Properties

- Solubility : The carboxylic acid group confers moderate water solubility, whereas esterified derivatives (e.g., methyl esters) or salt forms (e.g., dihydrochloride in ) exhibit enhanced solubility.

- Stability : Sulfanylidene groups may confer susceptibility to oxidation, necessitating stabilization strategies compared to more stable substituents like trifluoromethyl .

Biological Activity

6-Methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid, also known as a pyridine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a sulfanylidene group, which may contribute to its reactivity and interaction with biological systems. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid is C8H7NO2S. Its structure features a pyridine ring substituted with a methyl group and a sulfanylidene moiety, which may influence its biological properties.

The biological activity of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antioxidant Properties : The presence of the sulfanylidene group may confer antioxidant capabilities, helping to mitigate oxidative stress in biological systems.

Antimicrobial Activity

Research indicates that 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid demonstrates significant antimicrobial activity against several pathogens. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM.

- Escherichia coli : Showed MIC values between 40 and 70 µM, indicating moderate efficacy against Gram-negative bacteria.

These findings suggest that the compound could be further explored for its potential in treating infections caused by resistant bacterial strains .

Antioxidant Activity

The antioxidant capacity of the compound has been assessed through various assays, demonstrating its ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid:

- Study on Antimicrobial Efficacy :

- Antioxidant Potential Assessment :

Comparative Analysis with Related Compounds

To understand the unique properties of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|---|

| 6-Methyl-2-sulfanylidene-pyridine | Pyridine derivative | 20 - 40 | 40 - 70 |

| Related Pyridine Derivative A | Pyridine derivative | 10 - 30 | 30 - 50 |

| Related Pyridine Derivative B | Pyridine derivative | 15 - 35 | 35 - 60 |

This table highlights the relative potency of 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic acid compared to other derivatives, suggesting its potential utility in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-sulfanylidene-1H-pyridine-3-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves functionalizing pyridine derivatives via cyclization and sulfanylidene introduction. For example, pyridine 1-oxide derivatives react with methyl fluorosulfonate to generate intermediates, followed by cyanide substitution to introduce nitrile groups, which are later hydrolyzed to carboxylic acids . Catalysts like palladium or copper in polar solvents (e.g., DMF) improve reaction efficiency . Optimize temperature (e.g., 80–120°C) and stoichiometric ratios to minimize side products.

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of NMR (¹H/¹³C) to confirm the pyridine core and sulfanylidene moiety. Mass spectrometry (HRMS) verifies molecular weight (e.g., C₈H₇NO₂S, theoretical MW: 181.02 g/mol). X-ray crystallography or IR spectroscopy can confirm the thione (C=S) group . Cross-reference with PubChem data (if available) for spectral validation .

Q. What are the key stability considerations for storage and handling?

- Methodology : Store under inert gas (argon) at –20°C to prevent oxidation of the sulfanylidene group. Avoid prolonged exposure to light or moisture, which may degrade the carboxylic acid moiety . Regular HPLC purity checks (≥95%) are recommended for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-proliferative effects)?

- Methodology : Standardize assay conditions (e.g., cell lines, exposure time, and dose ranges). For instance, prostate cancer studies using PC-3 cells showed autophagy induction via mTOR/p70S6K inhibition at IC₅₀ values of 10–50 µM . Replicate experiments with controls (e.g., rapamycin for mTOR inhibition) and validate via Western blot (LC3-II/p62 markers) . Address discrepancies by comparing solubility (DMSO vs. aqueous buffers) and metabolite stability .

Q. What computational or experimental strategies are effective for studying its mechanism of action?

- Methodology : Perform molecular docking to predict binding to mTOR or autophagy-related proteins (e.g., ATG5). Validate with siRNA knockdown of target genes. Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro . For redox activity studies, employ cyclic voltammetry to assess thione-disulfide interconversion .

Q. How can structural analogs be designed to enhance bioavailability while retaining activity?

- Methodology : Modify the pyridine core with electron-withdrawing groups (e.g., –CF₃) to improve membrane permeability . Introduce prodrug moieties (e.g., ester derivatives) at the carboxylic acid to enhance solubility. Use ADMET predictors (e.g., SwissADME) to optimize logP and PSA . Synthesize and test analogs like 6-methyl-1-(3-trifluoromethylbenzyl)pyrazole-3-carboxylic acid for comparative SAR .

Contradictions and Mitigation

- Synthetic Yield Variability : Differences in cyanide substitution efficiency (50–85%) may arise from solvent purity or catalyst batch . Mitigate by pre-drying solvents and using fresh KCN.

- Biological Replicability : Discrepancies in IC₅₀ values may stem from cell passage number or serum content in media . Use low-passage cells and standardized FBS batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.